molecular formula C20H30O4 B1241149 Phomactin F

Phomactin F

Cat. No. B1241149
M. Wt: 334.4 g/mol
InChI Key: UTBSUBYHIWUOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomactin F is a natural product found in Phoma with data available.

Scientific Research Applications

Antagonist Properties of Phomactins

Phomactin A, a close relative of Phomactin F, is known for its role as a selective antagonist of platelet-activating factor (PAF). This property is significant as PAF plays a crucial role in inflammatory and thrombotic processes. The synthesis and structural exploration of Phomactin A provide insights into the potential applications of Phomactin F in similar domains (Chemler, Iserloh, & Danishefsky, 2001).

Bioactive Compounds in Phoma Species

The genus Phoma, from which Phomactins are derived, produces a range of secondary metabolites with diverse biological activities, including antimicrobial, antitumor, and anti-HIV effects. Phomactin A and related compounds have been highlighted for their potential in biological control and pharmaceutical applications, suggesting a similar scope for Phomactin F (Rai et al., 2009).

Structural and Biosynthetic Relationship with Taxanes

The phomactins, including Phomactin F, display a notable structural and biosynthetic relationship with taxanes, a group of antitumor compounds. Understanding this relationship enhances our knowledge of natural product biosynthesis and could guide the development of novel therapeutics (Goldring & Pattenden, 2006).

Structure-Activity Relationships

Investigations into the structure-activity relationships of phomactin derivatives, including Phomactin F, help in understanding their biological activity as PAF antagonists. This knowledge is crucial for designing more potent derivatives with potential therapeutic applications (Sugano et al., 1996).

Synthetic Studies

Synthetic studies of Phomactin A provide a roadmap for the synthesis of related compounds, including Phomactin F. These studies are essential for producing sufficient quantities of these compounds for further biological testing and potential therapeutic use (Mohr & Halcomb, 2003).

Potential in Cancer Research

Recent studies have shown that some phomactins have the potential to suppress the repopulation of tumor cells following gamma radiation therapy. This suggests a promising avenue for the application of Phomactin F in cancer research and therapy (Kuroda et al., 2018).

properties

Product Name

Phomactin F

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

17-hydroxy-5,10,13,14,17-pentamethyl-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadec-1(16)-en-2-one

InChI

InChI=1S/C20H30O4/c1-12-6-7-13-15(21)16-19(4,24-16)9-8-14-18(3,23-14)11-10-17(12,2)20(13,5)22/h7,12,14,16,22H,6,8-11H2,1-5H3

InChI Key

UTBSUBYHIWUOSH-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C(=O)C3C(O3)(CCC4C(O4)(CCC1(C2(C)O)C)C)C

synonyms

phomactin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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